N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide is an organic compound with a complex structure that includes both a cyanophenyl group and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 3-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at low temperatures to prevent side reactions.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N1-(2-cyanophenyl)-N2-(3-oxopropyl)oxalamide.
Reduction: Formation of N1-(2-aminophenyl)-N2-(3-hydroxypropyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, while the hydroxypropyl group can enhance solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(3-hydroxyethyl)oxalamide
- N1-(2-cyanophenyl)-N2-(3-hydroxybutyl)oxalamide
- N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)malonamide
Uniqueness
N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropyl group provides enhanced solubility, while the cyanophenyl group offers potential for various chemical modifications.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c13-8-9-4-1-2-5-10(9)15-12(18)11(17)14-6-3-7-16/h1-2,4-5,16H,3,6-7H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPPAGALAZEXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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